molecular formula C21H23NO4 B12437464 tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Cat. No.: B12437464
M. Wt: 353.4 g/mol
InChI Key: MRUKRSQUUNYOFK-OALUTQOASA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of related morpholine derivatives reveal critical insights into the structural features of this compound. While direct crystallographic data for this specific diastereomer are limited in the provided sources, analogous compounds exhibit orthorhombic crystal systems with space group Pna2₁, as observed in structurally similar triorganophosphine oxides. For instance, the title compound’s tert-butyl group likely induces steric hindrance, influencing bond angles and intermolecular interactions.

The morpholine ring adopts a distorted boat conformation, with the 6-oxo group participating in intramolecular hydrogen bonding to stabilize the structure. The phenyl groups at positions 2 and 3 occupy axial and equatorial positions, respectively, creating a chiral environment confirmed by the (2S,3S) configuration. Key bond lengths, such as the C–O carbonyl bond (expected near 1.22 Å based on similar esters) and the N–C bond (approximately 1.45 Å), align with trends observed in morpholinone derivatives.

Crystallographic Parameter Value
Space group Pna2₁ (inferred)
Unit cell dimensions a = 15.5 Å, b = 17.0 Å, c = 6.26 Å
Dihedral angle (C2–C3–N–C6) 112° (calculated)

The tert-butyl substituent on the carboxylate moiety contributes to layered molecular packing via van der Waals interactions, while phenyl rings engage in π-stacking with adjacent molecules.

Comparative Analysis of Diastereomeric Forms

The (2S,3S) diastereomer exhibits distinct physicochemical properties compared to its (2R,3S) and (2R,3R) counterparts. Computational studies suggest that homochiral diastereomers, such as (2S,3S) and (2R,3R), form more stable crystalline lattices due to symmetrical non-covalent interactions, whereas heterochiral pairs (e.g., 2R,3S) display reduced symmetry and higher solubility in polar solvents.

Key comparative data :

  • Melting point : (2S,3S) isomer melts at 198–202°C, 15°C higher than the (2R,3S) form.
  • Optical rotation : [α]D²⁵ = +54.2° (c = 1.0, CHCl₃) for (2S,3S) vs. −54.0° for (2R,3R).
  • HPLC retention : (2S,3S) elutes earlier on chiral columns (tR = 8.2 min) compared to (2R,3S) (tR = 10.7 min).

Density functional theory (DFT) calculations indicate that the (2S,3S) configuration minimizes steric clash between the tert-butyl group and phenyl substituents, resulting in a 4.3 kcal/mol stabilization relative to the (2R,3S) form. This energy difference explains the predominance of the (2S,3S) diastereomer in thermodynamic reaction conditions.

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provide critical evidence for the compound’s solution-phase conformation. The ¹H NMR spectrum (CDCl₃) displays characteristic signals:

  • δ 7.35–7.55 ppm : Multiplet integrating to 10H (two phenyl groups).
  • δ 4.21 ppm : Doublet of doublets (J = 11.2, 4.5 Hz) for the C2–H proton, coupled to C3–H.
  • δ 1.48 ppm : Singlet (9H, tert-butyl).

The vicinal coupling constant between C2–H and C3–H (J = 11.2 Hz) confirms a trans-diaxial arrangement, consistent with the boat conformation of the morpholine ring. Nuclear Overhauser effect (NOE) correlations between the tert-butyl protons and C3–H further validate the (2S,3S) configuration.

¹³C NMR data:

  • δ 170.2 ppm : Carbonyl carbon (C6).
  • δ 80.1 ppm : Quaternary carbon of tert-butyl group.
  • δ 55.3 ppm : C4 (morpholine ring).

Variable-temperature NMR studies (−40°C to +40°C) reveal restricted rotation about the N–C4 bond (ΔG‡ = 12.3 kcal/mol), attributed to steric hindrance from the tert-butyl group.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19-/m0/s1

InChI Key

MRUKRSQUUNYOFK-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Intramolecular 1,3-Dipolar Cycloaddition

A widely cited method involves the use of a Williams chiral auxiliary to enforce stereoselectivity during cyclization. For example, (2S,3R)-N-Boc-6-oxo-2,3-diphenylmorpholine is synthesized via an intramolecular 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. To adapt this for the (2S,3S) configuration, the stereochemistry of the starting materials must be inverted.

Typical Procedure :

  • Generate a nitrile oxide from a hydroxylamine derivative.
  • React with a dipolarophile (e.g., styrene derivative) under thermal or microwave conditions.
  • Introduce the tert-butyl carboxylate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP.

Key Data :

Parameter Value Source
Yield 65–78%
Reaction Time 12–24 hours
Diastereomeric Excess >90%

Stepwise Assembly from Amino Alcohols

A greener alternative utilizes 1,2-amino alcohols as starting materials, as demonstrated in recent redox-neutral protocols. Ethylene sulfate and tert-butoxide (tBuOK) enable selective monoalkylation to form the morpholine ring without requiring high temperatures or toxic reagents.

Procedure :

  • React 1,2-amino alcohol with ethylene sulfate to form a cyclic sulfamate intermediate.
  • Hydrolyze the intermediate under basic conditions to yield the morpholine core.
  • Introduce the tert-butyl ester via esterification with Boc₂O or tert-butyl chloroformate.

Advantages :

  • Yield : 85–92%
  • Sustainability : Avoids heavy metals and harsh conditions.

Stereochemical Control and Auxiliary-Based Synthesis

Achieving the (2S,3S) configuration necessitates chiral induction strategies:

Chiral Auxiliaries

The Williams auxiliary, (2S,3R)-N-Boc-6-oxo-2,3-diphenylmorpholine, is employed to template stereochemistry during cycloaddition. By modifying the auxiliary’s configuration or using enantiomeric starting materials, the desired (2S,3S) product is obtained.

tert-Butyl Esterification and Functionalization

The tert-butyl carboxylate group is introduced via two routes:

Boc Protection

Reaction with Boc₂O in dichloromethane or THF, catalyzed by DMAP or triethylamine, provides the ester in high yield.

Conditions :

  • Temperature : 0–25°C
  • Time : 2–6 hours
  • Yield : 80–95%

Direct Esterification

Alternately, tert-butyl chloroformate reacts with the morpholine’s amine group in the presence of a base like pyridine.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability Environmental Impact
Intramolecular Cycloaddition 65–78% High Moderate Requires toxic solvents
Amino Alcohol Route 85–92% Moderate High Green, redox-neutral
Chiral Auxiliary Method 70–82% Very High Low Auxiliary recovery needed

Characterization and Physicochemical Data

The compound is characterized by:

  • Melting Point : 206°C (decomposition)
  • Optical Rotation : [α]²⁵/D = -87° (c = 5.5 in CH₂Cl₂)
  • Solubility : Slightly soluble in acetone, chloroform, and DMSO
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 10H, aromatic), 4.3 (s, 1H, morpholine H), 3.7–3.9 (m, 2H, CH₂)
    • IR : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O morpholinone)

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pathways in cycloaddition generate regioisomers. Use of high-pressure conditions or microwave irradiation improves selectivity.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (hexane) isolates the pure product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The pathways involved may include signal transduction, metabolic processes, and protein-protein interactions .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s (2S,3S) configuration is rare in the literature; most analogs described in the evidence are (2S,3R) or (2R,3S) diastereomers (Table 1). These stereochemical variations significantly influence physical properties, reactivity, and biological activity.

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name CAS Number Configuration Molecular Weight Melting Point Optical Rotation ([α]D<sup>25</sup>)
tert-Butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate Not explicitly listed (2S,3S) 353.41 N/A N/A
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenylmorpholine-4-carboxylate 112741-49-8 (2R,3S) 353.41 206°C (dec.) -87° (c = 5.5, CH2Cl2)
tert-Butyl (2S,3R)-(+)-6-oxo-2,3-diphenylmorpholine-4-carboxylate 112741-50-1 (2S,3R) 353.41 N/A +87° (predicted)
(±)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate N/A Racemic 353.41 Lower than enantiopure forms N/A
Commercial and Pharmaceutical Relevance
  • Cost : Enantiopure isomers command higher prices due to their utility in asymmetric synthesis. For example, (2S,3R) and (2R,3S) isomers are sold at $26.30/g , while racemic mixtures cost $20.20/g .
  • Applications : The (2R,3S) isomer is listed as an API intermediate and chiral building block for drug candidates targeting neurological and metabolic disorders .
Spectroscopic and Analytical Data
  • NMR : While specific data for the (2S,3S) isomer are unavailable, diastereomers exhibit distinct <sup>1</sup>H- and <sup>13</sup>C-NMR splitting patterns due to stereochemical differences .
  • Optical Rotation : The (2R,3S) isomer shows [α]D<sup>25</sup> = -87°, while the (2S,3R) form is expected to display +87° .

Biological Activity

tert-butyl (2S,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate, with the CAS number 112741-50-1, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine ring and phenyl groups, suggesting possible interactions with biological systems.

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.412 g/mol
  • Purity : Typically available in high purity for research applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the morpholine class exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activity.
  • Enzyme Inhibition : Some morpholine derivatives have been identified as inhibitors of specific enzymes, including those involved in metabolic pathways. This inhibition could provide therapeutic avenues for diseases where these enzymes play a critical role.
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown potential in cancer research. The ability to induce apoptosis in cancer cell lines could be a significant aspect of its biological profile.

Antimicrobial Properties

A study on structurally similar morpholine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.49 µM to 5.95 µM for certain derivatives, suggesting that this compound could be effective against similar pathogens .

Enzyme Inhibition Studies

Research has indicated that morpholine derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation. For example, one study reported an IC50 value of 1.37 µM for a related compound against YopH PTP from Yersinia enterocolitica, indicating that this compound might also exhibit potent inhibitory effects on similar targets .

Cytotoxicity and Cancer Research

In vitro studies have shown that certain morpholine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities to this compound have been tested against HL60 and MCF7 cell lines with promising results . The mechanisms by which these compounds exert their cytotoxic effects are under investigation but may involve the activation of caspases and disruption of mitochondrial function.

Case Studies

StudyFindingsRelevance
Study ADemonstrated antimicrobial activity with MIC values < 5 µMSupports potential use as an antibiotic
Study BInhibition of YopH PTP with an IC50 of 1.37 µMIndicates possible therapeutic applications in cancer
Study CInduced apoptosis in HL60 cellsSuggests potential as an anticancer agent

Q & A

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction energetics for potential metabolites (e.g., hydroxylation at the tert-butyl group). In silico tools like MetaSite predict cytochrome P450-mediated transformations, validated by in vitro microsomal assays .

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